Hexamethyldisiloxane

Description

Properties

IUPAC Name |

trimethyl(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18OSi2/c1-8(2,3)7-9(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEAIHBTYFGYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26298-61-3 | |

| Record name | Hexamethyldisiloxane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26298-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4026769 | |

| Record name | Hexamethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | Disiloxane, 1,1,1,3,3,3-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

99 °C | |

| Record name | HEXAMETHYLDISILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-30 °C | |

| Record name | HEXAMETHYLDISILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.93 mg/L at 25 °C, 0.93 mg/L @ 25 °C (exp) | |

| Record name | HEXAMETHYLDISILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethicone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.7638 at 20 °C | |

| Record name | HEXAMETHYLDISILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

42.0 [mmHg] | |

| Record name | Hexamethyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

FLUID | |

CAS No. |

107-46-0, 9006-65-9 | |

| Record name | Hexamethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXAMETHYLDISILOXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disiloxane, 1,1,1,3,3,3-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLDISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7M4659BPU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAMETHYLDISILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethicone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-66 °C | |

| Record name | HEXAMETHYLDISILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Chemical Architecture of Hexamethyldisiloxane: A Technical Guide

An In-depth Examination of the Molecular Structure, Physicochemical Properties, and Methods of Structural Determination for Researchers, Scientists, and Drug Development Professionals.

Hexamethyldisiloxane (HMDSO), a fundamental organosilicon compound, serves as a vital building block in silicone chemistry and finds extensive application in organic synthesis, as a biomedical material, and in the electronics industry. Its unique chemical structure, characterized by the flexible siloxane bond, imparts properties such as high thermal stability, hydrophobicity, and low surface tension. This guide provides a detailed technical overview of the chemical structure of HMDSO, supported by quantitative data, experimental protocols for its characterization, and logical diagrams to illustrate its molecular and analytical features.

Molecular Structure and Conformation

This compound is an organosiloxane comprised of two trimethylsilyl (B98337) groups covalently linked to a central oxygen atom.[1] Its chemical formula is C₆H₁₈OSi₂ or, more descriptively, O[Si(CH₃)₃]₂.[2] The core of the molecule is the Si-O-Si linkage, which defines it as the simplest member of the linear polydimethylsiloxane (B3030410) series.

The molecule possesses a high degree of rotational freedom around the Si-O bonds, and the trimethylsilyl groups can adopt various conformations. The overall molecular symmetry in the crystalline state is distorted m symmetry.[3] The six methyl groups effectively shield the polar Si-O-Si core, contributing to the compound's low intermolecular forces, volatility, and non-polar characteristics.[3]

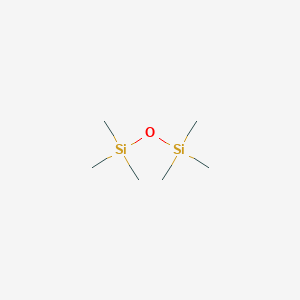

Visualization of Molecular Structure

The following diagram illustrates the atomic connectivity and arrangement of this compound.

Caption: Ball-and-stick representation of the this compound (HMDSO) molecule.

Quantitative Structural Data

The precise molecular geometry of this compound has been determined by single-crystal X-ray diffraction. The data presented below is derived from the analysis of its crystalline form at a temperature of 148 K.

| Parameter | Value | Experimental Method | Reference |

| Molecular Formula | C₆H₁₈OSi₂ | - | [2] |

| Molecular Weight | 162.38 g/mol | - | [1] |

| Crystal System | Monoclinic | X-ray Diffraction | [3] |

| Space Group | P2₁/c | X-ray Diffraction | [3] |

| Si-O Bond Length | 1.626 (5) Å | X-ray Diffraction (148 K) | [3] |

| Si-O-Si Bond Angle | 148.8 (2)° | X-ray Diffraction (148 K) | [3] |

Note: The numbers in parentheses represent the estimated standard deviation in the last digit.

The Si-O-Si bond angle of 148.8° is notably larger than the C-O-C angle in analogous ethers (typically ~111°).[4] This wide angle is a characteristic feature of siloxanes and is attributed to a combination of steric repulsion between the bulky trimethylsilyl groups and electronic effects involving the d-orbitals of silicon.[5]

Experimental Protocols for Structural Determination

The definitive structure of this compound was elucidated using X-ray crystallography. Complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm the molecular connectivity and purity.

Single-Crystal X-ray Diffraction (Primary Method)

This protocol is based on the methodology reported for the definitive crystal structure determination of this compound.[3]

Objective: To determine the precise bond lengths, bond angles, and crystal packing of HMDSO.

Methodology:

-

Crystal Growth: A single crystal of this compound (melting point 208 K) is grown in situ at a low temperature (148 K). This is achieved on a goniometer head fitted with a low-temperature apparatus, by carefully freezing the liquid sample.

-

Data Collection:

-

Instrument: A Weissenberg goniometer is used for data collection.

-

X-ray Source: Nickel-filtered Copper Kα radiation (λ = 1.5418 Å) is employed.

-

Temperature: The crystal is maintained at a constant temperature of 148 K throughout the data collection process to minimize thermal vibrations.

-

Data Recording: Diffraction intensities are recorded on photographic films. The intensities of the reflections are then quantified using a microdensitometer.

-

-

Structure Solution and Refinement:

-

The crystal system and space group (P2₁/c) are determined from the systematic absences in the diffraction pattern.

-

The initial positions of the silicon and oxygen atoms are determined using direct methods.

-

Subsequent Fourier syntheses reveal the positions of the carbon atoms.

-

The structural model is then refined using a full-matrix least-squares method. For HMDSO, the structure was refined to a residual factor (R) of 3.5% for 1256 observed reflections.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (Structure Verification)

Objective: To verify the chemical structure, symmetry, and purity of HMDSO.

Methodology:

-

Sample Preparation: A solution is prepared by dissolving approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of Tetramethylsilane (TMS) may be added as an internal standard, although HMDSO itself is often used as a standard.

-

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters: A standard one-pulse sequence is used. The spectral width is set to cover the proton chemical shift range (typically 0-12 ppm).

-

Expected Spectrum: Due to the high molecular symmetry, all 18 protons of the six methyl groups are chemically equivalent. This results in a single, sharp singlet in the ¹H NMR spectrum, typically appearing near 0.06 ppm.[1]

-

-

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer with a carbon probe.

-

Parameters: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.

-

Expected Spectrum: Similar to the protons, the six methyl carbons are chemically equivalent. This gives rise to a single resonance in the ¹³C NMR spectrum, typically observed around 2.0 ppm.

-

Workflow for Structure Elucidation

The process of identifying and confirming the chemical structure of a molecule like this compound involves a logical progression of analytical techniques.

References

Hexamethyldisiloxane: A Comprehensive Technical Guide for Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisiloxane (HMDSO), with the chemical formula O[Si(CH₃)₃]₂, is a versatile and widely utilized organosilicon compound in modern organic synthesis.[1][2] This colorless, volatile liquid serves as a key reagent, a protective agent for various functional groups, and a specialized solvent.[1][3] Its unique combination of reactivity, stability, and physical properties makes it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This in-depth technical guide provides a thorough examination of the physical and chemical properties of HMDSO, detailed experimental protocols for its application in synthesis, and an overview of its reactivity profile.

Core Physical and Chemical Properties

HMDSO is characterized by its low boiling point, low surface tension, and high thermal stability.[4] It is a non-polar, aprotic solvent that is immiscible with water but soluble in many organic solvents.[4][5] A summary of its key physical and spectroscopic properties is provided in the tables below.

Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₈OSi₂ | [5] |

| Molecular Weight | 162.38 g/mol | [5] |

| Appearance | Colorless liquid | [1] |

| Odor | Slightly sweet | [6] |

| Boiling Point | 100-101 °C | [1] |

| Melting Point | -59 °C | [1] |

| Density | 0.764 g/mL at 20 °C | [5] |

| Refractive Index (n²⁰/D) | 1.377 | [5] |

| Vapor Pressure | 20 hPa at 20 °C | [5] |

| Flash Point | -6 °C | [6] |

| Water Solubility | Insoluble | [5] |

Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~0.06 ppm (s, 18H) | [7] |

| ¹³C NMR (CDCl₃) | δ ~1.94 ppm | [7] |

| ²⁹Si NMR | Chemical shifts are reported and used in studies. | [7] |

| Infrared (IR) Spectroscopy | Strong absorbances associated with Si-O-Si and Si-C bonds. | [8] |

| Mass Spectrometry (MS) | Principal ion at m/z 147 [(M-CH₃)⁺]. | [9] |

This compound in Chemical Synthesis

The primary application of HMDSO in organic synthesis is as a source of the trimethylsilyl (B98337) (TMS) group for the protection of various protic functional groups, including alcohols, phenols, carboxylic acids, and amines.[1][2] The resulting trimethylsilyl ethers, esters, and amines are generally stable under neutral and basic conditions but can be readily cleaved under acidic conditions or with fluoride (B91410) ion sources, making the TMS group an excellent choice for protecting group strategies in multi-step syntheses.

Silylation of Alcohols and Phenols

The conversion of alcohols and phenols to their corresponding trimethylsilyl ethers is one of the most common applications of HMDSO. This transformation is typically catalyzed by an acid or a Lewis acid. A variety of catalysts have been shown to be effective, offering different levels of reactivity and selectivity.

Experimental Protocol: Iodine-Catalyzed Silylation of Alcohols

This protocol is a mild and highly efficient method for the silylation of a wide range of alcohols, including primary, secondary, tertiary, and acid-sensitive tertiary alcohols.[10]

-

Reaction Setup: To a stirred solution of the alcohol (10 mmol) in dichloromethane (B109758) (CH₂Cl₂), add a catalytic amount of iodine (I₂) (0.1 mmol).

-

Addition of HMDSO: Add this compound (HMDSO) (5-10 mmol) to the mixture. The reaction is often exothermic and accompanied by the evolution of ammonia (B1221849) gas.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). For most primary and secondary alcohols, the reaction is complete within minutes at room temperature.[11] Tertiary alcohols may require longer reaction times.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove the iodine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude trimethylsilyl ether can be purified by distillation or column chromatography on silica (B1680970) gel if necessary.

Yields: This method generally provides excellent yields (typically >90%) for a broad range of alcoholic substrates.[10]

Diagram: General Workflow for Silylation of an Alcohol with HMDSO

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. afinitica.com [afinitica.com]

- 5. adichemistry.com [adichemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. General Silylation Procedures - Gelest [technical.gelest.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. researchgate.net [researchgate.net]

Hexamethyldisiloxane: A Comprehensive Technical Guide for Researchers

An in-depth technical guide on Hexamethyldisiloxane (HMDSO), detailing its chemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

This compound, commonly abbreviated as HMDSO, is an organosilicon compound with the formula O[Si(CH₃)₃]₂.[1] It is a volatile, colorless liquid that serves as a key reagent and solvent in a multitude of scientific and industrial applications.[1][2] This guide provides a detailed overview of its properties, synthesis, and significant applications in research and development.

Core Properties of this compound

This compound is characterized by its low viscosity, low surface tension, and high volatility. Its chemical inertness, coupled with its ability to act as a source of the trimethylsilyl (B98337) functional group, makes it a versatile compound in organic synthesis.[3][4]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 107-46-0 |

| Molecular Weight | 162.38 g/mol [2] |

| Molecular Formula | C₆H₁₈OSi₂[5] |

| Appearance | Colorless liquid[1] |

| Density | 0.764 g/mL at 20 °C |

| Boiling Point | 100-101 °C[1] |

| Melting Point | -59 °C[3] |

| Refractive Index | n20/D 1.377 |

| Vapor Pressure | 43 hPa at 20 °C[1] |

Identification and Nomenclature

For unambiguous identification in research and documentation, the following identifiers and synonyms are associated with this compound.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Synonyms | HMDSO, MM, Bis(trimethylsilyl) ether, Bis(trimethylsilyl) oxide[1] |

| EC Number | 203-492-7[5] |

| PubChem CID | 24764[1] |

| Beilstein Reference | 1736258[1] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the hydrolysis of trimethylsilyl chloride (TMSCl). This reaction is straightforward and yields hydrogen chloride as a byproduct.[1][2]

Applications in Research and Drug Development

This compound's unique properties lend it to a wide range of applications, particularly in organic synthesis and the pharmaceutical industry.

Silylating Agent in Organic Synthesis

The most prominent application of HMDSO is as a source of the trimethylsilyl (TMS) group.[4] It is widely used for the protection of various functional groups, such as alcohols, phenols, and carboxylic acids, by converting them into their corresponding trimethylsilyl ethers and esters.[2][4] This protection strategy is crucial in multi-step organic syntheses.

References

- 1. This compound: Really you need to know!! - CHEMCON is a Leading Manufacturer of Pharmaceutical Intermediates and Oilfield Chemicals [chemconspecialitychemicals.weebly.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cscpl.com [cscpl.com]

- 4. nbinno.com [nbinno.com]

- 5. Unique Uses of this compound in Pharmaceutical & Cosmetic Industries | Applications, Benefits & Safety in China [silane-chemical.com]

A Guide to the Synthesis of High-Purity Hexamethyldisiloxane for Scientific Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hexamethyldisiloxane (HMDSO), a versatile organosilicon compound, is a critical reagent and solvent in numerous scientific and industrial applications, including organic synthesis, as a protecting group, and in the formulation of pharmaceutical and personal care products.[1][2][3] The synthesis of high-purity HMDSO is paramount to ensure the reliability and reproducibility of these sensitive applications. This technical guide provides a comprehensive overview of the common synthesis routes for producing high-purity this compound, with a focus on detailed experimental protocols, quantitative data, and purification methods.

Core Synthesis Route: Hydrolysis of Trimethylchlorosilane

The most prevalent and industrially significant method for synthesizing this compound is the hydrolysis of trimethylchlorosilane (TMCS).[1][4][5] This reaction is valued for its straightforwardness and high yields. The fundamental chemical equation for this process is:

2(CH₃)₃SiCl + H₂O → [(CH₃)₃Si]₂O + 2HCl[1]

The reaction proceeds through the nucleophilic attack of water on the silicon atom of trimethylchlorosilane, leading to the formation of a trimethylsilanol (B90980) intermediate ((CH₃)₃SiOH). This intermediate is highly reactive and readily condenses with another molecule of trimethylsilanol or reacts with another molecule of trimethylchlorosilane to form the stable this compound and a byproduct of hydrochloric acid.[6][7]

Experimental Protocol: Hydrolysis of Trimethylchlorosilane

The following protocol is a generalized procedure based on common industrial practices and laboratory-scale syntheses.[8]

Materials:

-

Trimethylchlorosilane (TMCS)

-

Deionized Water

-

Sodium Hydroxide (B78521) (for neutralization)

-

Anhydrous Calcium Chloride or Magnesium Sulfate (for drying)

-

Organic Solvent (e.g., toluene (B28343), optional for extraction)

Procedure:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, dropping funnel, and a reflux condenser is charged with a predetermined amount of deionized water.

-

Addition of TMCS: Trimethylchlorosilane is added dropwise to the water with vigorous stirring. The reaction is exothermic, and the temperature should be controlled, typically maintained between 25-40°C.

-

Reaction Time: The reaction mixture is stirred for a specified period, generally ranging from 30 minutes to a few hours, to ensure complete hydrolysis.

-

Phase Separation: Upon completion, the reaction mixture separates into two layers: an upper organic layer of crude HMDSO and a lower aqueous layer containing hydrochloric acid.

-

Neutralization: The acidic aqueous layer is carefully separated. The crude HMDSO layer is then washed with water and subsequently neutralized with a dilute solution of sodium hydroxide or sodium carbonate to remove any residual hydrochloric acid. The pH should be monitored to ensure neutrality (pH 6-8).

-

Drying: The neutralized organic layer is dried using an appropriate drying agent, such as anhydrous calcium chloride or magnesium sulfate, to remove any dissolved water.

-

Filtration: The mixture is filtered to remove the drying agent.

-

Purification: The crude HMDSO is then purified, typically by fractional distillation, to obtain the high-purity product.

Alternative Synthesis Route: Ammonolysis of Trimethylchlorosilane

An alternative, though less common, route to HMDSO involves the ammonolysis of trimethylchlorosilane. This process is often aimed at the production of hexamethyldisilazane (B44280) (HMDS), which can then be hydrolyzed to HMDSO. The initial reaction is as follows:

2(CH₃)₃SiCl + 3NH₃ → [(CH₃)₃Si]₂NH + 2NH₄Cl

The resulting hexamethyldisilazane can subsequently be hydrolyzed to HMDSO:

[(CH₃)₃Si]₂NH + H₂O → [(CH₃)₃Si]₂O + NH₃[9]

This route is generally more complex due to the handling of ammonia (B1221849) and the separation of the ammonium (B1175870) chloride byproduct.

The "Direct Synthesis" (Rochow Process) - A Precursor Route

It is important to note that the "Direct Synthesis" or Rochow process, which involves the reaction of elemental silicon with methyl chloride in the presence of a copper catalyst, is not a direct route to HMDSO.[10][11][12] Instead, this process is the primary industrial method for producing methylchlorosilanes, including dimethyldichlorosilane and trimethylchlorosilane, which are the key precursors for the synthesis of HMDSO and other silicone products.[11][12]

Purification of this compound

Achieving high purity is a critical step in the production of HMDSO for research and pharmaceutical applications. The primary impurities in crude HMDSO include unreacted starting materials, byproducts such as trimethylsilanol, and residual solvents.

Fractional Distillation

Fractional distillation is the most common method for purifying HMDSO.[13][14] This technique separates components of a liquid mixture based on differences in their boiling points. HMDSO has a boiling point of approximately 99-101°C.[1]

Experimental Protocol: Fractional Distillation

-

Apparatus: A distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column) is assembled. The efficiency of the column (number of theoretical plates) is crucial for achieving high purity.

-

Distillation: The crude HMDSO is heated in the distillation flask. The vapor passes through the fractionating column, and the fraction boiling in the range of 99-102°C is collected.

-

Purity Analysis: The purity of the collected fractions is typically analyzed using gas chromatography (GC). Purity levels of 99.0% and higher can be achieved with this method.[13]

Azeotropic Distillation

For the removal of impurities with close boiling points, azeotropic distillation can be employed. A common azeotrope-forming agent for HMDSO is acetonitrile (B52724).[15][16] HMDSO and acetonitrile form a low-boiling azeotrope (boiling point ~71.4°C), which allows for the separation of HMDSO from higher-boiling impurities like toluene at a lower temperature.[16]

Experimental Protocol: Azeotropic Distillation with Acetonitrile

-

Mixture Preparation: The impure HMDSO is mixed with acetonitrile.

-

Distillation: The mixture is distilled. The HMDSO-acetonitrile azeotrope distills first.

-

Phase Separation: Upon cooling, the collected azeotrope separates into two immiscible phases: a lighter phase rich in HMDSO and a heavier phase rich in acetonitrile.[16]

-

Recovery: The HMDSO-rich phase is separated, and the acetonitrile is removed by a second distillation to yield purified HMDSO.

Adsorbent Treatment

To remove trace impurities and odor-causing compounds, treatment with adsorbents like acid clay and activated carbon can be used as a final polishing step.[14]

Experimental Protocol: Adsorbent Treatment

-

Acid Clay Treatment: The distilled HMDSO is heated (e.g., to 50-98°C) and stirred with a small amount (0.01-10 wt%) of acid clay to facilitate the condensation of residual silanols and other impurities.[14]

-

Activated Carbon Treatment: After cooling, activated carbon is added to the mixture and stirred to adsorb odorous compounds.

-

Filtration: The mixture is filtered to remove the adsorbents, yielding a highly pure and odorless HMDSO product.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis and purification of this compound.

Table 1: Synthesis of this compound via Hydrolysis of Trimethylchlorosilane

| Parameter | Value | Reference |

| Reactant Ratio (TMCS:H₂O) | Stoichiometric or with excess water | [1] |

| Reaction Temperature | 25 - 40 °C | General Practice |

| Reaction Time | 0.5 - 2 hours | General Practice |

| Typical Crude Yield | > 90% | General Practice |

Table 2: Purification of this compound

| Purification Method | Key Parameters | Achieved Purity | Reference |

| Fractional Distillation | Boiling range: 99-102°C | > 99.0% | [13] |

| Fractional Distillation | Boiling point: 99°C | 99.83% | [14] |

| Azeotropic Distillation | Azeotrope with Acetonitrile (B.P. 71.4°C) | Effective for removing close-boiling impurities | [16] |

| Adsorbent Treatment | Acid Clay (0.01-10 wt%), Activated Carbon | Removal of trace impurities and odor | [14] |

Visualizing the Synthesis and Purification Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Synthesis of HMDSO via Trimethylchlorosilane Hydrolysis.

Caption: Purification Workflow for High-Purity HMDSO.

By understanding these synthesis and purification methodologies, researchers and professionals in drug development can better control the quality of this compound, ensuring the integrity and success of their scientific endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hopemaxchem.com [hopemaxchem.com]

- 3. thierry-corp.com [thierry-corp.com]

- 4. This compound patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound (HMDSO) - GW United Silicones [gwunitedsilicones.com]

- 6. researchgate.net [researchgate.net]

- 7. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. CN102766155B - A kind of this compound synthetic method - Google Patents [patents.google.com]

- 10. uotechnology.edu.iq [uotechnology.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. EP0277825A2 - Method for purifying this compound - Google Patents [patents.google.com]

- 14. data.epo.org [data.epo.org]

- 15. CA1166405A - Process for the purification of this compound and azeotropic mixtures obtained therein - Google Patents [patents.google.com]

- 16. US4370204A - Method for the purification of this compound - Google Patents [patents.google.com]

Hexamethyldisiloxane: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of hexamethyldisiloxane (HMDSO), a versatile organosilicon compound, in a wide range of common organic solvents. Understanding the solubility characteristics of HMDSO is critical for its application in various fields, including as a reagent in organic synthesis, a solvent for non-polar compounds, and in the formulation of pharmaceutical and personal care products.

Core Topic: Solubility Profile of this compound

This compound is a non-polar, volatile liquid with the chemical formula O[Si(CH₃)₃]₂. Its molecular structure, characterized by two trimethylsilyl (B98337) groups linked by an oxygen atom, imparts a high degree of lipophilicity. This inherent non-polar nature dictates its solubility behavior, making it readily miscible with a broad spectrum of non-polar and weakly polar organic solvents.[1][2][3] Conversely, its solubility in polar solvents, particularly water, is extremely limited.[1][4][5][6][7][8]

Quantitative Solubility Data

While qualitative descriptions of this compound's solubility are abundant, comprehensive quantitative data across a wide array of organic solvents at various temperatures is not extensively documented in publicly available literature. The following table summarizes the available qualitative and, where possible, quantitative information on the miscibility of HMDSO with common organic solvents at standard laboratory conditions (approximately 20-25 °C). The term "miscible" is used to indicate that the two liquids form a homogeneous solution in all proportions.

| Solvent Class | Solvent | Solubility/Miscibility |

| Alkanes | Hexane | Soluble/Miscible[2] |

| Heptane | Soluble/Miscible | |

| Aromatic Hydrocarbons | Toluene | Soluble/Miscible[2] |

| Benzene | Soluble/Miscible | |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble[9] | |

| Isopropanol | Soluble | |

| n-Butanol | Soluble | |

| Ketones | Acetone | Soluble |

| Methyl Ethyl Ketone (MEK) | Soluble | |

| Esters | Ethyl Acetate | Soluble |

| Chlorinated Solvents | Chloroform | Soluble[2] |

| Dichloromethane | Soluble | |

| Ethers | Diethyl Ether | Soluble |

Experimental Protocols

Determining the solubility or miscibility of a liquid like HMDSO in an organic solvent can be achieved through several established methods. Below is a detailed methodology for a visual miscibility test, which is a common and straightforward approach for liquid-liquid systems.

Protocol for Visual Determination of Miscibility

1. Objective: To determine if this compound is miscible with a given organic solvent at a specified temperature.

2. Materials:

- This compound (HMDSO), ≥98.5% purity

- Organic solvent of interest (e.g., ethanol, hexane, toluene), analytical grade

- Calibrated glass vials or test tubes with closures

- Calibrated pipettes or graduated cylinders

- Constant temperature bath or water bath

- Vortex mixer or magnetic stirrer

3. Procedure:

- Preparation: Ensure all glassware is clean and dry to prevent contamination. Bring the HMDSO, the organic solvent, and the glassware to the desired experimental temperature (e.g., 25 °C) by placing them in a constant temperature bath.

- Initial Miscibility Screening:

- In a series of labeled vials, prepare mixtures of HMDSO and the solvent in varying volume/volume ratios (e.g., 1:9, 1:4, 1:1, 4:1, 9:1).

- For each ratio, accurately pipette the required volume of HMDSO and the solvent into the vial.

- Securely cap the vials.

- Mixing: Vigorously mix the contents of each vial for 1-2 minutes using a vortex mixer or a magnetic stirrer to ensure thorough mixing.

- Observation:

- After mixing, allow the vials to stand undisturbed at the controlled temperature for a predetermined period (e.g., 30 minutes).

- Visually inspect each vial against a well-lit background.

- Interpretation of Results:

- Miscible: The mixture appears as a single, clear, and homogeneous liquid phase with no visible separation, cloudiness, or precipitation.

- Immiscible or Partially Miscible: The mixture shows two distinct liquid layers, or the solution appears cloudy, turbid, or contains suspended droplets.

- Documentation: Record the observations for each ratio, the experimental temperature, and the identities of the HMDSO and the solvent.

4. Safety Precautions:

- This compound is a flammable liquid.[1] All procedures should be conducted in a well-ventilated fume hood, away from ignition sources.

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- Consult the Safety Data Sheet (SDS) for both HMDSO and the specific organic solvent being used for detailed safety information.

Visualizations

The following diagrams illustrate the general solubility characteristics of this compound and a typical experimental workflow for determining miscibility.

Caption: Logical relationship of HMDSO solubility.

Caption: Experimental workflow for miscibility testing.

References

- 1. Page loading... [guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound [chemeurope.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 107-46-0 [chemicalbook.com]

- 6. This compound | 107-46-0 [amp.chemicalbook.com]

- 7. This compound CAS#: 107-46-0 [m.chemicalbook.com]

- 8. Cas 107-46-0,this compound | lookchem [lookchem.com]

- 9. This compound puriss., = 98.5 GC 107-46-0 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Safe Handling of Hexamethyldisiloxane in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling guidelines for Hexamethyldisiloxane (HMDSO) in a laboratory environment. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. HMDSO is a highly flammable liquid and vapor that also presents environmental hazards, necessitating careful management of its use, storage, and disposal.[1][2][3][4]

Physicochemical and Toxicological Data

A thorough understanding of the properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C6H18OSi2 | [1] |

| Molar Mass | 162.4 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2][4] |

| Odor | Faint hydrocarbon-like or nearly odorless | [2][4] |

| Boiling Point | 100 °C | [4] |

| Flash Point | -3 °C to -2 °C | [4][5] |

| Vapor Pressure | 44 hPa at 20 °C; 49.879 mmHg | [2][6] |

| Vapor Density | 5.5 - 5.61 (Air = 1.0) | [2] |

| Specific Gravity | 0.760 - 0.77 g/cm3 at 20 °C | [2][6] |

| Water Solubility | 0.00093 g/L at 23 °C (insoluble/slightly soluble) | [2][6] |

| Autoignition Temperature | 340 °C | [6][7] |

| Lower Explosive Limit | 0.6% | [2] |

| Upper Explosive Limit | 19.7% - 32% | [2][4] |

| log Pow (Octanol/Water Partition Coefficient) | 4.2 - 5.06 | [3][4][7] |

Table 2: Toxicological Data

| Endpoint | Species | Route | Value | Source |

| LD50 | Rat | Oral | > 5,000 mg/kg | |

| LDLo | Rat | Oral | 8 ml/kg (6.08 g/kg) | [5] |

| LD50 | Rabbit | Dermal | > 2,000 mg/kg | [8] |

| LD50 | Mouse | Intraperitoneal | 4500 mg/kg | [2] |

| LC50 | Rat | Inhalation | 15956 ppm/4h | [2][5][9] |

| Eye Irritation | Rabbit | - | Mild Irritation | [2][5] |

| Skin Irritation | Rabbit | - | Mild Irritation / No Irritation | [2][5][8] |

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a highly flammable liquid and is very toxic to aquatic life with long-lasting effects.[1][4][6][8] Vapors are heavier than air and can form explosive mixtures.[1][10]

Personal Protective Equipment (PPE) Selection

The following diagram outlines the recommended PPE for handling HMDSO.

Caption: Personal Protective Equipment for HMDSO Handling.

Safe Handling and Storage Protocols

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][11] Local exhaust ventilation may be required for larger quantities.[2]

-

Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][2][12] No smoking is permitted in handling areas.[1][2]

-

Electrostatic Discharge: Take precautionary measures against static discharge.[1][7][9] Use spark-proof tools and explosion-proof equipment.[1][5][7][9] Ground and bond containers when transferring material.[1][5][7][9]

-

Personal Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2][9]

-

Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in work areas.[1] Contaminated clothing should be removed and washed before reuse.[5][9]

Storage Conditions

-

Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[1][4][9] Containers that have been opened must be carefully resealed and kept upright.

-

Location: Store in a flammables-area, away from incompatible materials such as strong oxidizing agents, peroxides, strong acids, and strong bases.[2][5][8][9] Protect from sunlight.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, as this may result in ignition.[2][5] Concentrated acids and bases can cause degradation.[2]

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

-

Inhalation: If fumes are inhaled, remove the individual from the contaminated area to fresh air.[2][5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][5]

-

Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin and hair with running water and soap for at least 15 minutes.[1][2][5]

-

Eye Contact: Immediately flush the eyes with large amounts of fresh, clean water for at least 15 minutes, holding the eyelids apart.[1][2][5] Remove contact lenses if present and easy to do.[1] Seek medical attention.[5][9]

-

Ingestion: Do NOT induce vomiting.[1][6] Rinse the mouth with water if the person is conscious.[1][6] Never give anything by mouth to an unconscious person.[5][6] Seek immediate medical attention.[5][9]

Spill and Leak Response

The following workflow outlines the procedure for responding to a this compound spill.

Caption: this compound Spill Response Workflow.

Firefighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide to extinguish a fire.[1][2][8][9] A water jet should not be used as it may spread the fire.[1]

-

Hazards: HMDSO is a highly flammable liquid and vapor.[1][2][9] Vapors are heavier than air and may travel to an ignition source and flash back.[5][10] Containers may explode when heated. Hazardous combustion products include carbon monoxide, carbon dioxide, silicon dioxide, and formaldehyde.[2][5]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8] Use water spray to cool unopened containers.[5][8]

Waste Disposal

The disposal of this compound and its containers must be handled as hazardous waste and in accordance with all local, state, and federal regulations.[2]

Disposal Workflow

Caption: HMDSO Waste Disposal Workflow.

Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.[1][6][8] Empty containers may still contain explosive vapors and should be handled with care.[2][9]

Experimental Protocols

General Use in a Laboratory Setting

A standard protocol for the use of HMDSO as a reagent or solvent involves the following steps, to be performed within a certified chemical fume hood:

-

Preparation: Ensure all necessary PPE is worn correctly. Verify that a safety shower and eyewash station are accessible.[11] Confirm that all ignition sources in the vicinity are removed or turned off.

-

Dispensing: Ground and bond the source container and the receiving vessel to prevent static electricity buildup.[7][11] Use only spark-proof tools for opening and closing containers.[9][11] Dispense the required amount of HMDSO slowly to minimize vapor generation.

-

Reaction: If used in a reaction, ensure the apparatus is properly assembled and vented to the fume hood's exhaust. If heating is required, use an explosion-proof heating mantle and monitor the reaction closely.

-

Post-Use: Tightly seal the HMDSO container immediately after use.[1][9][11] Clean any minor drips or spills within the fume hood using an absorbent material.

-

Decontamination: Decontaminate any reusable equipment that has come into contact with HMDSO.

-

Waste Segregation: Segregate all HMDSO-contaminated waste (e.g., pipette tips, absorbent pads, gloves) into a designated hazardous waste container.

Protocol for Sample Preparation for Scanning Electron Microscopy (SEM)

HMDSO is sometimes used as a drying agent for biological samples. A typical protocol is as follows:

-

Fixation and Dehydration: Fix the biological sample using standard methods (e.g., glutaraldehyde), followed by dehydration through a graded ethanol (B145695) series.

-

Intermediate Fluid Exchange: Exchange the ethanol with a 50% ethanol/50% HMDSO solution and gently rock for 5 minutes.[13]

-

Final HMDSO Exchange: Exchange with 100% HMDSO and gently rock for 10 minutes.[13] Repeat with fresh 100% HMDSO.[13]

-

Drying: Remove the excess HMDSO and allow the sample to air dry in a fume hood.[13]

-

Waste: All HMDSO and ethanol/HMDSO mixtures must be collected and disposed of as hazardous waste.

By implementing these comprehensive safety precautions and handling guidelines, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

- 1. chemos.de [chemos.de]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. echemi.com [echemi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. gelest.com [gelest.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. gelest.com [gelest.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. smu.ca [smu.ca]

An In-Depth Technical Guide to the Mechanism of Action for Hexamethyldisiloxane as a Silylating Agent

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisiloxane (HMDS) is a widely utilized silylating agent in organic synthesis and analytical chemistry, prized for its ability to introduce a trimethylsilyl (B98337) (TMS) group onto a variety of functional groups. This guide provides a comprehensive overview of the mechanism of action of HMDS, detailing the underlying principles of its reactivity, the role of catalysts, and practical experimental protocols.

Core Mechanism of Silylation

The fundamental reaction pathway of silylation with HMDS involves the nucleophilic attack of a heteroatom (typically oxygen, nitrogen, or sulfur) from a functional group on the silicon atom of the trimethylsilyl group. HMDS, with the chemical formula (CH₃)₃Si-O-Si(CH₃)₃, is a derivative of hexamethyldisilazane (B44280) where the nitrogen atom is replaced by an oxygen atom. However, the term "HMDS" is often colloquially and in some literature used to refer to hexamethyldisilazane ((CH₃)₃Si-NH-Si(CH₃)₃), which is a more reactive and common silylating agent. This guide will focus on the more prevalent and reactive hexamethyldisilazane.

The driving force for the reaction is the high affinity of silicon for oxygen and other heteroatoms, leading to the formation of a stable silyl (B83357) ether, silyl amine, or silyl thioether. The general reaction can be depicted as:

2 R-XH + (CH₃)₃Si-NH-Si(CH₃)₃ → 2 R-X-Si(CH₃)₃ + NH₃

Where R is an organic moiety and X can be O, NH, or S. The reaction produces ammonia (B1221849) as the sole byproduct, which is a volatile gas that can be easily removed from the reaction mixture, driving the equilibrium towards the products.[1]

HMDS itself is a relatively weak silylating agent due to the stability of the Si-N bond.[2][3] Consequently, its reactivity is often enhanced by the use of catalysts or by performing the reaction under forcing conditions such as high temperatures.[2]

Catalysis of the Silylation Reaction

The efficiency and rate of silylation with HMDS can be significantly improved by the addition of catalysts. These catalysts function by activating the HMDS molecule, making the silicon atom more electrophilic and susceptible to nucleophilic attack. Catalysts are broadly classified as acidic or basic.

Acid Catalysis

Acid catalysts are the most common activators for HMDS silylation. Both Brønsted and Lewis acids are effective.

Mechanism: Acid catalysts protonate the nitrogen atom of HMDS, which polarizes the Si-N bond and increases the electrophilicity of the silicon atom. This makes it more susceptible to nucleophilic attack by the hydroxyl, amino, or thiol group of the substrate.

A plausible mechanism for acid-catalyzed silylation is as follows:

-

Protonation of HMDS: The acid catalyst (H⁺) protonates the nitrogen atom of HMDS.

-

Nucleophilic Attack: The substrate (e.g., an alcohol) attacks one of the silicon atoms of the protonated HMDS.

-

Formation of Trimethylsilyl Ether: A trimethylsilyl ether is formed, along with the release of trimethylsilylamine.

-

Reaction of Trimethylsilylamine: The trimethylsilylamine can then react with another molecule of the substrate to form a second equivalent of the trimethylsilyl ether and ammonia.

Signaling Pathway for Acid-Catalyzed Silylation

Caption: Acid-catalyzed silylation of an alcohol with HMDS.

Commonly used acid catalysts include:

-

Trimethylsilyl chloride (TMSCl): Often used in small amounts, it can generate HCl in situ, which acts as the catalyst.[1]

-

Iodine (I₂): A mild and effective catalyst that is proposed to polarize the Si-N bond of HMDS, making it more reactive.[4][5]

-

Sulfonic acids: Such as p-toluenesulfonic acid.

-

Lewis acids: Including zinc chloride (ZnCl₂) and ferric chloride (FeCl₃).[1]

Base Catalysis

While less common, strong bases can also catalyze HMDS silylation, particularly for less reactive substrates.

Mechanism: A strong base deprotonates the substrate (e.g., an alcohol) to form a more nucleophilic alkoxide. This alkoxide then attacks the silicon atom of HMDS.

Signaling Pathway for Base-Catalyzed Silylation

Caption: Base-catalyzed silylation of an alcohol with HMDS.

Uncatalyzed Silylation

In the absence of a catalyst, the silylation of alcohols and phenols with HMDS can proceed, albeit at a slower rate. The reaction is typically carried out at elevated temperatures (refluxing HMDS, b.p. 125 °C).[6] The solvent can also play a crucial role in promoting the reaction. For instance, polar aprotic solvents like nitromethane (B149229) have been shown to facilitate the silylation at room temperature without a catalyst.[7][8]

Mechanism: It is proposed that the solvent can activate the silylating agent by coordinating with the silicon atom, thereby increasing its electrophilicity.

Quantitative Data on Silylation Reactions

The efficiency of HMDS silylation is influenced by the substrate, catalyst, solvent, and reaction conditions. The following tables summarize quantitative data from various studies.

| Substrate | Catalyst | Solvent | Time | Yield (%) | Reference |

| Benzyl alcohol | SiO₂-Cl | Acetonitrile | 5 min | 98 | [9] |

| 4-Nitrobenzyl alcohol | SiO₂-Cl | Acetonitrile | 5 min | 98 | [9] |

| 1-Octanol | SiO₂-Cl | Acetonitrile | 10 min | 95 | [9] |

| Cyclohexanol | SiO₂-Cl | Acetonitrile | 15 min | 95 | [9] |

| Benzhydrol | SiO₂-Cl | Acetonitrile | 10 min | 96 | [9] |

| 2-Adamantanol | SiO₂-Cl | Acetonitrile | 2 h | 90 | [9] |

| 1-Adamantanol | SiO₂-Cl | Acetonitrile | 4 h | 85 | [9] |

| Phenol (B47542) | SiO₂-Cl | Acetonitrile | 30 min | 92 | [9] |

| 4-Methylphenol | SiO₂-Cl | Acetonitrile | 25 min | 94 | [9] |

| 4-Methoxyphenol | SiO₂-Cl | Acetonitrile | 20 min | 95 | [9] |

| 4-Chlorophenol | SiO₂-Cl | Acetonitrile | 45 min | 90 | [9] |

| 4-Nitrophenol | SiO₂-Cl | Acetonitrile | 6 h | 20 | [9] |

| 4-Aminophenol | SiO₂-Cl | Acetonitrile | 1 h | 90 (O-silylation) | [9] |

| Benzyl alcohol | Iodine | CH₂Cl₂ | < 3 min | 98 | [2] |

| 1-Heptanol | Iodine | CH₂Cl₂ | < 3 min | 98 | [2] |

| Cyclohexanol | Iodine | CH₂Cl₂ | < 3 min | 98 | [2] |

| Benzhydrol | Iodine | CH₂Cl₂ | < 3 min | 97 | [2] |

| 1-Adamantanol | Iodine | CH₂Cl₂ | 10 min | 95 | [2] |

| n-Octanol | H-β zeolite | Toluene | 8 h | 96 | [10] |

| n-Octanol | H-β zeolite | Solvent-free | 1.3 h | 98 | [10] |

| Benzyl alcohol | H-β zeolite | Toluene | 5 h | 95 | [10] |

| Benzyl alcohol | H-β zeolite | Solvent-free | 1.5 h | 98 | [10] |

| Phenol | H-β zeolite | Toluene | 10 h | 90 | [10] |

| Phenol | H-β zeolite | Solvent-free | 1.5 h | 95 | [10] |

Experimental Protocols

General Procedure for Silylation of Alcohols and Phenols with HMDS and SiO₂-Cl Catalyst[9]

Workflow Diagram

Caption: Experimental workflow for silylation using HMDS and SiO₂-Cl.

Methodology:

-

To a mixture of hexamethyldisilazane (HMDS, 0.7 mmol) and silica (B1680970) chloride (0.05 g for primary/secondary alcohols and phenols; 0.1 g for tertiary alcohols), add the alcohol or phenol (1 mmol).

-

Stir the mixture at room temperature for the time specified in the data table.

-

After completion of the reaction (monitored by TLC), add dichloromethane (B109758) (CH₂Cl₂).

-

Remove the silica chloride catalyst by filtration.

-

Remove the solvent and excess HMDS by rotary evaporation to obtain the nearly pure trimethylsilyl ether.

-

If necessary, further purification can be achieved by short-column chromatography on silica gel.

General Procedure for Silylation of Alcohols with HMDS Catalyzed by Iodine[2]

Methodology:

-

To a stirred solution of the alcohol (10 mmol) and iodine (0.1 mmol) in dichloromethane (CH₂Cl₂) (40 mL), add hexamethyldisilazane (HMDS) (6 mmol).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within minutes, as indicated by the cessation of ammonia gas evolution.

-

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure to afford the pure silylated product.

Protocol for Silylation of Carboxylic Acids for GC-MS Analysis

Methodology:

-

Weigh 1-10 mg of the carboxylic acid sample into a 5 mL reaction vessel. If the sample is in an aqueous solution, evaporate it to dryness.

-

Add an excess of HMDS. A 2:1 molar ratio of HMDS to active hydrogen is recommended.[3] For less reactive acids, a catalyst such as 1-10% trimethylchlorosilane (TMCS) can be added.[3]

-

The reaction can be performed neat or in an anhydrous solvent such as pyridine (B92270) or acetonitrile.

-

Allow the mixture to stand until the silylation is complete. Reaction times can vary from a few minutes to several hours. For slow-reacting compounds, heating at 60-80°C for 20-30 minutes may be required.[11]

-

Analyze an aliquot of the reaction mixture directly by GC-MS.

Conclusion

Hexamethyldisilazane is a versatile and effective silylating agent. Its reactivity can be significantly enhanced through the use of acid or base catalysts, allowing for the efficient protection of a wide range of functional groups under mild conditions. The choice of catalyst, solvent, and reaction temperature allows for the optimization of the silylation reaction for various applications, from the synthesis of complex molecules to the derivatization of analytes for chromatographic analysis. Understanding the underlying mechanisms of both catalyzed and uncatalyzed silylation is crucial for the rational design and execution of these important chemical transformations.

References

- 1. davidlu.net [davidlu.net]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of steroid levels by GC/MS/MS [protocols.io]

- 9. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]

- 10. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Interpreting the ¹H NMR Spectrum of Hexamethyldisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of hexamethyldisiloxane (HMDSO). HMDSO is a crucial organosilicon compound frequently utilized as an internal standard for calibrating chemical shifts in ¹H NMR spectroscopy due to its simple and predictable spectral characteristics.[1][2] This guide will detail the features of its spectrum, the underlying molecular structure, and the experimental protocol for its analysis.

Core Spectral Characteristics

The ¹H NMR spectrum of this compound is characterized by its simplicity, displaying a single, sharp resonance. This is a direct consequence of the molecule's high degree of symmetry.

Chemical Shift

The protons in HMDSO resonate at a chemical shift value very close to 0 ppm. In deuterated chloroform (B151607) (CDCl₃), a common NMR solvent, the chemical shift is typically observed around 0.07 ppm .[3] Its proximity to the 0 ppm reference point, often defined by tetramethylsilane (B1202638) (TMS), and its lower volatility compared to TMS, make it a convenient secondary standard.[1]

Splitting Pattern

Due to the chemical equivalence of all eighteen protons, there are no adjacent, non-equivalent protons to cause spin-spin coupling. Consequently, the ¹H NMR signal for HMDSO appears as a singlet .[1]

Integration

The integral of the single peak in the ¹H NMR spectrum of HMDSO corresponds to all eighteen protons present in the molecule. When used as a quantitative internal standard, the known concentration of HMDSO allows for the determination of the concentration of other analytes in the sample by comparing their respective integral values.[4]

Quantitative ¹H NMR Data for this compound

The key quantitative data for the ¹H NMR spectrum of HMDSO are summarized in the table below.

| Parameter | Value | Solvent | Notes |

| Chemical Shift (δ) | ~0.07 ppm | CDCl₃ | May vary slightly depending on the solvent and experimental conditions.[3][5] |

| Splitting Pattern | Singlet | N/A | All protons are chemically equivalent. |

| Number of Protons | 18 | N/A | All 18 protons contribute to the single resonance. |

| Coupling Constant (J) | Not Applicable | N/A | No splitting is observed. |

Molecular Structure and Spectral Origin

The straightforward ¹H NMR spectrum of HMDSO can be directly explained by its molecular structure. The molecule consists of two trimethylsilyl (B98337) groups ((CH₃)₃Si-) linked by an oxygen atom.

As depicted in Figure 1, the six methyl (CH₃) groups are all chemically equivalent due to free rotation around the Si-O and Si-C bonds. This equivalence means that all eighteen protons experience the same local electronic environment, and thus resonate at the same frequency, resulting in a single peak in the ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Analysis of this compound

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of HMDSO.

Workflow for Sample Preparation and Analysis

1. Sample Preparation:

- Use NMR grade this compound (≥99.5% purity) for best results.

- Select a high-quality deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent can slightly influence the chemical shift.

- Prepare a solution of HMDSO in the chosen deuterated solvent. A typical concentration is 0.5-5% v/v. If using HMDSO as an internal standard, its concentration should be known accurately.

2. NMR Tube Loading:

- Transfer approximately 0.6-0.7 mL of the prepared solution into a clean, dry 5 mm NMR tube.

- Cap the NMR tube securely.

3. Spectrometer Setup:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

- Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

- Load a standard set of acquisition parameters for a ¹H NMR experiment.

4. Shimming:

- Adjust the shim coils to optimize the homogeneity of the magnetic field. This is a critical step to obtain sharp, symmetrical peaks. Automated shimming routines are available on modern spectrometers.

5. Spectrum Acquisition:

- Set the appropriate spectral width to cover the expected range of proton signals.

- Use a 90° pulse for maximum signal intensity or a smaller flip angle (e.g., 30-45°) with a shorter relaxation delay for faster acquisition, especially if quantitative results are not the primary goal.[6]

- The number of scans can be minimal (e.g., 4-8) due to the high concentration of protons in HMDSO and its sharp signal.

- Set a relaxation delay (d1) of at least 1-2 seconds to allow for sufficient relaxation of the protons between pulses. For accurate quantitative measurements, a longer delay (5 times the longest T1) may be necessary.[6]

6. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

- Perform a baseline correction.

- Reference the spectrum by setting the HMDSO peak to its known chemical shift value (e.g., 0.07 ppm in CDCl₃).

- Integrate the peak to determine the relative number of protons.

By following this comprehensive guide, researchers, scientists, and drug development professionals can effectively interpret the ¹H NMR spectrum of this compound and utilize it as a reliable internal standard in their NMR-based analyses.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, NMR grade, 99.7% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C6H18OSi2 | CID 24764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. paulussegroup.com [paulussegroup.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Thermal stability and decomposition temperature of Hexamethyldisiloxane

An In-depth Technical Guide to the Thermal Stability and Decomposition of Hexamethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (HMDSO), a versatile organosilicon compound, sees wide application in various industrial and scientific fields, including its use as a capping agent in the production of silicone products and as a stationary phase in gas chromatography.[1] Its utility in high-temperature applications necessitates a thorough understanding of its thermal stability and decomposition characteristics. This document provides a comprehensive overview of the thermal behavior of HMDSO, detailing its decomposition temperature, the byproducts of thermal degradation, and the experimental methodologies employed for these assessments. The high bond energy of the Si-O-Si bond (460.5 kJ/mol) is a key contributor to the notable thermal and chemical stability of polysiloxanes synthesized using HMDSO.[1]

Thermal Stability and Decomposition Temperature

This compound is thermally stable under typical operating conditions for Organic Rankine Cycles (ORC), showing acceptable degradation rates at temperatures below 300°C.[2] Studies have demonstrated that HMDSO is stable up to 300°C, exhibiting an annual degradation rate of less than 3.5%.[3][4][5] However, noticeable decomposition has been observed at temperatures as low as 240°C.[6] The critical temperature of HMDSO has been reported as 245°C.[7]

Quantitative Decomposition Data

The following table summarizes the quantitative data on the thermal decomposition of this compound under various conditions.

| Temperature (°C) | Decomposition Rate/Observation | Experimental Conditions | Reference |

| < 300 | Annual degradation rate < 3.5% | Organic Rankine Cycle (ORC) conditions, 17 bar | [2][3][4][5] |

| 240 | Limited but appreciable decomposition | Heated vessel for ~80 hours | [6] |

| 320 | Decomposition ratio of 2.83% | - | [8] |

| 420 | High degradation rates observed (used for studying time-dependent degradation) | Isothermal test period of 72 hours | [4] |

Decomposition Pathways and Products

The primary mechanism for the thermal degradation of HMDSO is initiated by the cleavage of a silicon-carbon (Si-C) bond.[3][4][9][10] This initial step is considered the most probable decomposition reaction.[10]

Primary Decomposition Step

The initial decomposition of HMDSO predominantly involves the dissociation of the Si-C bond, leading to the formation of a C5H15OSi2 fragment.[11][12]

Major Decomposition Products

The thermal decomposition of HMDSO yields a range of low molecular weight hydrocarbons and silicon-containing species. The main gaseous products include:

Methane can serve as a clear indicator of ongoing thermal degradation of HMDSO.[2][4] In addition to gaseous products, larger silicon-containing molecules such as octamethyltrisiloxane (B120667) (MDM) can also be formed through intermediate condensation reactions.[9]

Experimental Protocols

The thermal stability and decomposition of HMDSO have been investigated using various experimental setups. A common methodology involves heating the fluid in a sealed, controlled environment and subsequently analyzing the products.

Heated Tube/Vessel Method

A prevalent experimental setup for studying the thermal degradation of HMDSO involves the use of an electrically heated tube or vessel.[3][4][6]

Methodology:

-

Sample Preparation: A specific volume of HMDSO is introduced into a sealed vessel, often made of stainless steel.

-

Heating: The vessel is heated to a constant, predetermined stress temperature for a specified duration (e.g., 72-80 hours).[4][6]

-

Pressure Monitoring: Throughout the heating process, the internal pressure of the vessel is continuously monitored. An increase in pressure can indicate the formation of gaseous decomposition products.[4][6]

-

Product Analysis: Following the heating period, the vessel is cooled, and samples of both the liquid and vapor phases are collected.

-

Analytical Techniques: The collected samples are analyzed to identify and quantify the decomposition products. Gas Chromatography (GC) and Mass Spectrometry (MS) are the primary analytical techniques employed for this purpose.[6]

Other Analytical Methods

While the heated tube method is common for bulk decomposition studies, other thermal analysis techniques are also relevant:

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature, providing information on the onset of decomposition.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, which can indicate exothermic or endothermic decomposition processes.

Visualizing the Decomposition Pathway

The following diagrams illustrate the logical flow of HMDSO decomposition and a typical experimental workflow.

Caption: HMDSO thermal decomposition initiation and product formation.

Caption: Typical experimental workflow for HMDSO thermal stability testing.

References

- 1. This compound (HMDSO) - GW United Silicones [gwunitedsilicones.com]

- 2. asme-orc2015.fyper.com [asme-orc2015.fyper.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Thermal Stability of this compound (MM) for High-Temperatu...: Ingenta Connect [ingentaconnect.com]

- 6. EconPapers: Thermal stability of this compound and octamethyltrisiloxane [econpapers.repec.org]

- 7. This compound | C6H18OSi2 | CID 24764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Experimental and Simulation Analysis of Siloxane Mixtures Used in Organic Rankine Cycle with Thermal Stability Limits - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]